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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dextran and hydroxyethyl starch (HES), two

colloidal solutions historically used for fluid resuscitation. The information presented is based

on a comprehensive review of experimental data from clinical trials and meta-analyses,

focusing on performance, safety, and mechanistic differences.

Executive Summary
Fluid resuscitation is a critical intervention in managing hypovolemia. Dextran and hydroxyethyl

starch (HES) are synthetic colloids that have been utilized for their plasma volume-expanding

properties. Both function by increasing the oncotic pressure in the intravascular space, thereby

drawing fluid from the interstitial space. However, significant differences in their adverse effect

profiles, particularly concerning coagulation and renal function, have led to a substantial shift in

clinical practice, with a general move away from HES. This guide delves into the experimental

evidence that underpins these distinctions.

Mechanism of Action
Both dextran and HES are polysaccharides that, when infused intravenously, increase plasma

volume.[1] Their large molecular weights prevent them from readily crossing capillary

membranes, thus exerting a colloid osmotic effect.[1]
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Dextran: A branched-chain glucose polymer, dextran solutions (commonly Dextran 40 and

Dextran 70) directly increase intravascular volume.[2] Beyond volume expansion, dextran
also possesses antithrombotic properties by reducing red blood cell aggregation, platelet

adhesiveness, and von Willebrand factor (vWF) activity.[2][3]

Hydroxyethyl Starch (HES): A derivative of amylopectin, HES solutions are characterized by

their molecular weight and degree of molar substitution, which influence their

pharmacokinetic and pharmacodynamic properties.[4] Like dextran, HES expands plasma

volume through its osmotic effects.[4]

Performance and Efficacy: A Review of
Experimental Data
The primary measure of efficacy for these colloids is their ability to restore and maintain

intravascular volume. The following tables summarize quantitative data from comparative

studies.

Hemodynamic Effects
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Parameter Dextran
Hydroxyethyl
Starch (HES)

Study
Population &
Design

Citation

Plasma Volume

Expansion

Significant and

sustained for up

to 24 hours

(Dextran 70)

Significant and

sustained for up

to 24 hours (HES

125)

Crossover study

in 6 healthy male

subjects

[5]

Shock

Resolution at 8

hours

62% (23/37) 64% (25/39)

Open-label

randomized

controlled trial in

79 children with

severe malaria

[6]

Acidosis

Resolution at 8

hours

73% (27/37) 92% (36/39)

Open-label

randomized

controlled trial in

79 children with

severe malaria

[6]

Adverse Effects: Coagulation and Renal Function
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Adverse Event Dextran
Hydroxyethyl
Starch (HES)

Study Details Citation

Effect on

Coagulation

Decreases

Factor VIII

procoagulant

activity, von

Willebrand factor

antigen, and

ristocetin

cofactor activity.

[1][7] Reduces

platelet

aggregation.[7]

Reduces levels

of fibrinogen,

Factor XIII, and

other coagulation

factors more

than expected by

hemodilution

alone.[8]

In vivo studies in

healthy

volunteers and

bleeding

patients.

[1][7][8]

Acute Kidney

Injury (AKI)

Can cause

osmotic

nephrosis,

particularly in

patients with pre-

existing renal

dysfunction or

hypovolemia.[2]

Associated with

a significantly

increased risk of

AKI and need for

renal

replacement

therapy (RRT) in

critically ill

patients.[9]

Meta-analysis of

7 RCTs (n=7838)

in sepsis,

trauma, and

intensive care.

[9]

Mortality

Some meta-

analyses suggest

a positive effect

on reducing

mortality

compared to

crystalloids.[10]

Associated with

an increased risk

of death in

critically ill

patients.[9]

Meta-analysis of

7 RCTs (n=7838)

in sepsis,

trauma, and

intensive care.

[9]

Anaphylactoid

Reactions

Rare but can be

severe and are

mediated by pre-

existing dextran-

reactive IgG

antibodies.[3][11]

Less frequent

than with

dextran.

Review of case

reports and

immunological

studies.

[3][11]
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Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are

summaries of the protocols from significant clinical trials that have influenced the understanding

of HES. A detailed protocol for a large-scale, randomized controlled trial in adults directly

comparing a modern dextran formulation to a modern HES formulation for a common fluid

resuscitation indication was not readily available in the searched literature.

The CHEST Trial (Crystalloid versus Hydroxyethyl
Starch Trial)

Objective: To compare the efficacy and safety of 6% HES (130/0.4) with 0.9% saline for fluid

resuscitation in a heterogeneous population of adult ICU patients.

Study Design: A multicenter, prospective, blinded, parallel-group, randomized, controlled trial

conducted in 32 adult medical–surgical ICUs in Australia and New Zealand.

Participants: 7000 critically ill patients requiring fluid resuscitation.

Intervention: Patients were randomized to receive either 6% HES 130/0.4 in 0.9% sodium

chloride or 0.9% sodium chloride for all fluid resuscitation needs during their ICU stay for up

to 90 days.

Primary Outcome: Death within 90 days after randomization.

Secondary Outcomes: Incidence of acute kidney injury and failure, and the use of renal-

replacement therapy.

Key Findings: There was no significant difference in 90-day mortality between the HES and

saline groups. However, patients in the HES group had a significantly higher rate of renal

replacement therapy and more adverse events.[9]

The 6S Trial (Scandinavian Starch for Severe
Sepsis/Septic Shock)

Objective: To assess the effects of 6% HES 130/0.42 versus Ringer's acetate on mortality

and morbidity in patients with severe sepsis.
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Study Design: A multicenter, blinded, parallel-group, randomized clinical trial conducted in 26

Scandinavian ICUs.

Participants: 804 patients with severe sepsis.

Intervention: Patients were randomized to receive fluid resuscitation with either 6% HES

130/0.42 in Ringer's acetate or Ringer's acetate alone. The maximum daily dose of the trial

fluid was 33 ml/kg of ideal body weight.

Primary Outcome: A composite of death or dependence on dialysis at 90 days after

randomization.

Secondary Outcomes: Severe bleeding, allergic reactions, and organ failure.

Key Findings: Patients in the HES group had a significantly higher risk of death at 90 days

and were more likely to require renal replacement therapy.[9]

Phase II Trial in Severe Malaria (Dextran 70 vs. HES
130/0.4)

Objective: To examine the safety and efficacy of fluid resuscitation with 6% Dextran 70

versus 6% HES 130/0.4 in Kenyan children with severe malaria and acidosis.

Study Design: An open-label, randomized, controlled, phase II safety and efficacy trial.

Participants: 79 children aged >6 months with severe falciparum malaria and acidosis.

Intervention: Patients received boluses (20-40 mL/kg) of either 6% Dextran 70 or 6% HES

130/0.4.

Primary Endpoint: Resolution of shock over 8 hours.

Secondary Endpoints: Resolution of acidosis, in-hospital mortality, and adverse events.

Key Findings: No significant difference was observed in shock resolution at 8 hours between

the two groups. Acidosis resolution was marginally superior in the HES group. Both solutions

were considered safe with low mortality.[6]
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Signaling Pathways and Mechanisms of Adverse
Effects
The following diagrams illustrate the proposed signaling pathways for the key adverse effects

of dextran and HES.

Dextran-Induced Coagulopathy
Dextran's interference with hemostasis is multifactorial, primarily affecting platelet function and

the von Willebrand factor-Factor VIII complex.
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Caption: Dextran-induced coagulopathy pathway.

Hydroxyethyl Starch (HES)-Induced Coagulopathy
HES primarily impairs the final stages of coagulation by interfering with fibrinogen and Factor

XIII.
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Caption: HES-induced coagulopathy pathway.

Dextran-Induced Anaphylactoid Reaction
This is a Type III hypersensitivity reaction mediated by pre-existing antibodies.
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Caption: Dextran-induced anaphylactoid reaction pathway.

Conclusion
The available evidence strongly suggests that while both dextran and hydroxyethyl starch are

effective plasma volume expanders, their safety profiles differ significantly. The use of HES is

associated with an increased risk of acute kidney injury and mortality in critically ill patients,

leading to recommendations against its use in this population. Dextran, while also carrying

risks such as anaphylactoid reactions and coagulopathy, has not been associated with the

same degree of renal toxicity as HES in large-scale clinical trials. For drug development

professionals, understanding the distinct mechanisms of action and adverse effect profiles of

these colloids is crucial for the development of safer and more effective fluid resuscitation
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therapies. Future research should focus on developing novel plasma expanders that offer the

volume-expanding benefits of colloids without their associated risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b179266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

